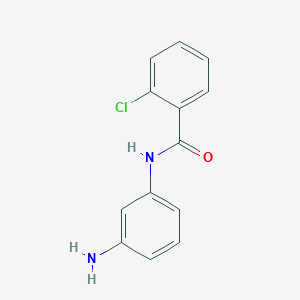

N-(3-aminophenyl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-aminophenyl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to the phenyl ring and a chlorine atom attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-2-chlorobenzamide typically involves the reaction of 3-aminophenylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-aminophenyl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Products include N-(3-aminophenyl)-2-thiolbenzamide or N-(3-aminophenyl)-2-aminobenzamide.

Oxidation Reactions: Products include N-(3-nitrophenyl)-2-chlorobenzamide.

Reduction Reactions: Products include N-(3-aminophenyl)-2-hydroxybenzamide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(3-aminophenyl)-2-chlorobenzamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds similar to this compound can inhibit specific protein kinases involved in cancer progression. For instance, inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway have shown promise in treating cancers, as these pathways are crucial for cell growth and survival . The ability of this compound to modulate such pathways could position it as a valuable agent in cancer therapy.

Inhibition of Protein-Protein Interactions

Recent studies have highlighted the potential of this compound derivatives in disrupting protein-protein interactions critical for various cellular processes. For example, derivatives have been synthesized that inhibit interactions between proteins involved in cancer metastasis, demonstrating their utility in developing novel anticancer therapies .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecular structures.

Cycloaddition Reactions

The compound can participate in cycloaddition reactions, which are crucial for synthesizing heterocycles with potential pharmacological activities. These reactions can lead to the formation of nitrogen-rich compounds that are often biologically active .

Functionalization of Aromatic Rings

The presence of the amino and chlorobenzamide groups allows for electrophilic aromatic substitution reactions, enabling further functionalization of the aromatic ring. This property is beneficial for creating derivatives with enhanced biological activities or improved pharmacokinetic profiles .

Biological Studies

This compound has been evaluated for its biological properties, particularly its effects on cellular signaling pathways.

Mechanistic Studies

Studies have demonstrated that this compound can influence platelet activation and granule secretion pathways, suggesting potential applications in treating thrombotic disorders . Its role as a probe in chemical genetic analysis has also been explored, providing insights into complex signaling mechanisms within cells.

Case Studies and Research Findings

Several notable studies have documented the applications and efficacy of this compound:

Wirkmechanismus

The mechanism of action of N-(3-aminophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

N-(3-aminophenyl)-2-chlorobenzamide can be compared with other benzamide derivatives such as:

N-(3-aminophenyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

N-(3-aminophenyl)-2-bromobenzamide: Contains a bromine atom instead of chlorine, which can influence its chemical properties and interactions.

N-(3-aminophenyl)-2-fluorobenzamide: Contains a fluorine atom, which can significantly alter its electronic properties and biological activity.

Biologische Aktivität

N-(3-aminophenyl)-2-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which consists of a benzamide moiety with an amino group at the para position and a chlorine atom at the meta position. This unique structure is crucial for its interaction with biological targets.

The primary mechanism of action for this compound involves:

- Target Interaction : The compound primarily targets the folate receptor alpha (FolRα) , which is overexpressed in various cancer types. This interaction is essential for its cytotoxic effects on tumor cells.

- Tubulin Polymerization Inhibition : It acts as a tubulin-targeting cytotoxic agent , disrupting microtubule dynamics, which is critical for cell division. This leads to immunogenic cell death (ICD) , enhancing T-cell recruitment into the tumor microenvironment.

- Enzyme Inhibition : The compound has also shown potential as an enzyme inhibitor, particularly against enzymes involved in DNA methylation processes, making it a candidate for cancer therapy.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable properties such as:

- Absorption : Rapid absorption in biological systems.

- Distribution : Effective distribution to target tissues due to its lipophilicity.

- Metabolism : Undergoes metabolic transformation primarily in the liver, with metabolites exhibiting varying degrees of biological activity.

- Excretion : Predominantly excreted via renal pathways .

Anticancer Activity

This compound has demonstrated significant anticancer properties:

- In vitro Studies : In cell line assays, the compound exhibited potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, it showed over 70% inhibition of cell proliferation at concentrations as low as 10 µM .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties:

- Broad-Spectrum Activity : It has been tested against several bacterial strains and fungi, showing effective inhibition of growth. Studies reported minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

A study involving murine models demonstrated that treatment with this compound resulted in significant tumor growth inhibition compared to control groups. The administration led to a reduction in tumor volume by approximately 60% after two weeks of treatment.

Case Study 2: Antimicrobial Effects

In clinical isolates, this compound was evaluated for its efficacy against drug-resistant strains. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies, highlighting its potential as an adjuvant treatment option.

Comparative Analysis

| Compound Name | Anticancer Activity | Antimicrobial Activity | Target Interaction |

|---|---|---|---|

| This compound | High | Moderate | Folate receptor alpha |

| N-(4-aminophenyl)-3-chlorobenzamide | Moderate | High | Various enzyme targets |

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERABJBWHLIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.